molecular formula C7H8BrClFNO B13912321 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

Cat. No.: B13912321
M. Wt: 256.50 g/mol
InChI Key: RJCGEVQQOKFZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a phenol ring substituted with an aminomethyl group, a chlorine atom, and a fluorine atom, and it is stabilized as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-3-fluoro-phenol with formaldehyde and ammonia, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions typically include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalyst: Acidic catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or other derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-chloro-phenol
  • 2-(Aminomethyl)-3-fluoro-phenol
  • 4-Chloro-3-fluoro-phenol

Uniqueness

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, which can enhance its reactivity and binding affinity to biological targets. The hydrobromide salt form also improves its solubility and stability.

Properties

Molecular Formula

C7H8BrClFNO

Molecular Weight

256.50 g/mol

IUPAC Name

2-(aminomethyl)-4-chloro-3-fluorophenol;hydrobromide

InChI

InChI=1S/C7H7ClFNO.BrH/c8-5-1-2-6(11)4(3-10)7(5)9;/h1-2,11H,3,10H2;1H

InChI Key

RJCGEVQQOKFZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)CN)F)Cl.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.